N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea
Description
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea is a heterocyclic compound featuring a dibenzazocine core fused with a urea moiety via a 3-oxopropyl linker. This compound belongs to the dibenzocyclooctyne (DBCO) family, which is widely used in bioorthogonal click chemistry due to its strain-promoted azide-alkyne cycloaddition (SPAAC) reactivity . Its urea functional group distinguishes it from other DBCO derivatives, offering unique hydrogen-bonding capabilities that may enhance interactions with biological targets .
Properties
IUPAC Name |
[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c20-19(24)21-12-11-18(23)22-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)22/h1-8H,11-13H2,(H3,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTFLPISIVVVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via a three-step cascade mechanism:
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Copper-mediated activation : Copper acetate () coordinates with the hydroxylamine, enhancing its nucleophilicity.
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Isocyanide insertion : The activated hydroxylamine attacks the isocyanide carbon, forming a carbamate intermediate.
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Urea formation : Intramolecular cyclization and proton transfer yield the final urea product.
The dibenzazocin moiety arises from pre-functionalized starting materials, where aromatic ring systems are incorporated prior to urea formation.
Optimization Parameters
Key parameters influencing yield and purity include:
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Catalyst loading : 5–10 mol% maximizes conversion while minimizing side reactions.
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Solvent system : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile () enhance solubility of intermediates.
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Temperature : Reactions typically proceed at 60–80°C to balance kinetics and thermal stability.
Workup and Purification
Post-reaction, the mixture is acidified to protonate residual amines and extracted with ethyl acetate. Purification via preparative high-performance liquid chromatography (HPLC) using a gradient of acetonitrile in trifluoroacetic acid (TFA) achieves >95% purity.
Stepwise Assembly via Amine Acylation
An alternative route involves sequential acylation of a primary amine with a dibenzazocin-containing acyl chloride, followed by urea formation.
Synthetic Sequence
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Acyl chloride preparation : The dibenzazocin core is functionalized with a chlorohexyloxy group via Friedel-Crafts acylation.
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Amine coupling : The acyl chloride reacts with 3-aminopropanol in tetrahydrofuran () under basic conditions (triethylamine, ) to form an amide intermediate.
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Urea introduction : Treatment with potassium cyanate () in aqueous ethanol converts the terminal amine to urea.
Critical Considerations
Yield and Scalability
This method achieves moderate yields (60–75%) but offers superior control over regiochemistry, making it preferable for small-scale medicinal chemistry applications.
Comparative Analysis of Methods
The table below contrasts the two primary synthesis routes:
Analytical Characterization
Post-synthesis validation employs:
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Nuclear Magnetic Resonance (NMR) : NMR (300 MHz, DMSO-d6) confirms urea NH protons at δ 7.16–7.18 ppm and dibenzazocin aromatic protons at δ 6.8–7.4 ppm.
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Mass Spectrometry (MS) : Electrospray ionization (ESI+) shows a molecular ion peak at m/z 319.38 (), consistent with the molecular formula .
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HPLC Purity : Retention times of 12–14 minutes under 0.1% TFA/acetonitrile gradients confirm homogeneity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea undergoes several types of chemical reactions:
Oxidation: : Converts it into its corresponding oxides.
Reduction: : Can be reduced to simpler amine derivatives.
Substitution: : Substituent groups can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: : Commonly uses reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are frequently used.
Substitution: : Halogenating agents and various electrophiles/nucleophiles depending on the desired substitution.
Major Products
Oxidation: : Produces this compound oxides.
Reduction: : Generates amine derivatives.
Substitution: : Yields various substituted azocine derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst in certain organic reactions.
Synthesis: : Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes due to its urea group.
Medicine
Drug Development: : Investigated for potential therapeutic effects, including as an antineoplastic agent.
Industry
Material Science:
Mechanism of Action
The compound's effects are primarily due to its ability to interact with molecular targets through:
Enzyme Inhibition: : Binds to active sites of enzymes, blocking substrate access.
Pathways Involved: : Inhibition of specific enzymatic pathways, impacting cellular processes.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The dibenzazocine core (11,12-didehydrodibenz[b,f]azocin-5(6H)-yl) is conserved across analogs, but substituents on the 3-oxopropyl chain vary significantly:
Key Observations :
Physicochemical Properties
- Solubility : Urea and PEGylated derivatives exhibit higher aqueous solubility than hydrophobic analogs like trifluoroacetamide .
- Stability : Maleimide derivatives are light-sensitive and require storage at -20°C, while urea and acetamide analogs are more stable at room temperature .
- Molecular Weight : Ranges from 356.37 g/mol (DBCO-Maleimide) to 523.62 g/mol (DBCO-PEG4-amine) .
Bioorthogonal Chemistry
Drug Development
Imaging and Diagnostics
- Macrocyclic chelators (e.g., CAS# 1374865-01-6): DBCO derivatives with tetraazacyclododecane triacetic acid (DOTA) enable radiolabeling for PET imaging .
Research Findings and Challenges
- Receptor Affinity : Modifying the 3-oxopropyl substituent (e.g., urea vs. trifluoroacetamide) alters binding kinetics to GPCRs, as demonstrated in fragment affinity studies .
- Metabolic Stability : Trifluoroacetamide analogs show reduced hepatic clearance compared to acetamide, highlighting the impact of electron-withdrawing groups .
- Toxicity: Maleimide derivatives may exhibit off-target reactivity with endogenous thiols, necessitating careful dosing in therapeutic applications .
Biological Activity
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H17N3O2
- Molecular Weight : 319.36 g/mol
- CAS Number : 2209085-45-8
Synthesis
The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The synthetic pathway typically includes:
- Formation of the dibenz[a,c]azocin framework.
- Introduction of the urea functionality through condensation reactions.
Antitumor Activity
Recent studies have demonstrated that derivatives of dibenz[a,c]azocin exhibit significant antitumor activity. For instance, compounds structurally related to this compound were tested against various cancer cell lines using 2D and 3D cell culture assays.
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 | 2D |
| Compound B | HCC827 | 20.46 | 3D |
| This compound | NCI-H358 | TBD | TBD |
The results indicate that compounds with similar structural motifs can effectively inhibit cell proliferation, suggesting a potential for further development as antitumor agents .
The proposed mechanism of action for this compound includes:
- Microtubule Disruption : Similar to nocodazole, it may interfere with microtubule dynamics during mitosis.
- DNA Binding : Preliminary studies suggest that these compounds can bind to DNA, affecting replication and transcription processes.
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of various derivatives on lung cancer cell lines (A549, HCC827). The results showed significant growth inhibition and induced apoptosis in treated cells.
- In Vivo Studies : Animal model experiments indicated that administration of related compounds resulted in reduced tumor size and improved survival rates compared to controls.
Q & A
Q. What are the common synthetic routes for N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea and its derivatives?
The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example:
- Step 1 : React the azocine core (11,12-didehydrodibenzo[b,f]azocin-5(6H)-yl) with a β-ketopropionic acid derivative.
- Step 2 : Use coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N-dimethylpyridin-4-amine (DMAP) in dichloromethane (DCM) at 25°C for 12 hours .
- Step 3 : Purify via preparative HPLC (Gemini C18 column, NH4HCO3 buffer/acetonitrile gradient) .
Yield : 44–88%, depending on stoichiometry and reaction scale .
Q. What analytical techniques are used to characterize this compound?
Q. What are the primary research applications of this compound?
- Bioorthogonal chemistry : The dibenzocyclooctyne (DBCO) moiety enables copper-free click chemistry with azide-functionalized biomolecules .
- Bioconjugation : Used to link proteins, peptides, or antibodies via thiol-maleimide or NHS-ester coupling .
- Imaging probes : Conjugated with macrocyclic chelators (e.g., DOTA) for radiopharmaceuticals (64Cu, 68Ga) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Key variables :
- Stoichiometry : Use a 1.2:1 molar ratio of carbodiimide (EDC) to carboxylic acid to minimize side reactions .
- Catalysts : DMAP (5 mol%) accelerates acyl transfer .
- Temperature : Reactions at 0–25°C prevent thermal degradation .
- Purification : Gradient elution (MeOH/DCM) in silica chromatography improves purity (>95%) .
Q. How to address discrepancies in reported reaction yields (e.g., 44% vs. 88%)?
Q. How to design experiments for in vivo imaging using this compound?
- Chelator conjugation : Attach DOTA or NODAGA via amide bonds for radiometal coordination (e.g., 64Cu) .
- Bioorthogonal tagging : Pre-label target biomolecules (e.g., antibodies) with azides, followed by DBCO-urea click reaction in live cells .
- Validation : Use SPECT/MRI to confirm target specificity and off-target clearance in murine models .
Q. How to resolve contradictory data on solvent compatibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
